molecular formula C22H22N2O4S B2605141 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide CAS No. 941945-03-5

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide

Cat. No. B2605141
CAS RN: 941945-03-5
M. Wt: 410.49
InChI Key: ORXHZTDBHLCZPR-UHFFFAOYSA-N
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide, also known as MS023, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. In

Scientific Research Applications

Receptor Ligand Research

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide derivatives have been studied for their role as ligands for specific receptors. For instance, derivatives like 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one exhibit high binding affinity for 5-HT(6) serotonin receptors, demonstrating selectivity over other serotonin and dopamine receptors (Park et al., 2011).

Antiproliferative and Cytotoxic Studies

Several studies have focused on the antiproliferative and cytotoxic properties of this compound derivatives. For example, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have shown significant in vitro antiproliferative activities against various human cancer cell lines (I‐Li Chen et al., 2013).

Chemosensor Development

These compounds have also been explored in the development of chemosensors. A study demonstrates the use of a naphthalene-quinoline conjugate as a ratiometric chemosensor for Al3+ ions, indicating potential applications in analytical chemistry (Roy et al., 2016).

Drug Discovery and Development

In drug discovery, derivatives of this compound have been synthesized and evaluated for their potential as anti-Mycobacterium tuberculosis drugs, suggesting their relevance in developing new therapeutics (Cai et al., 2009).

properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-29(26,27)24-12-4-7-17-8-10-19(14-21(17)24)23-22(25)15-28-20-11-9-16-5-2-3-6-18(16)13-20/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXHZTDBHLCZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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